![molecular formula C11H17ClO3 B12608900 1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol CAS No. 651325-30-3](/img/structure/B12608900.png)
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol is a chemical compound with the molecular formula C10H15ClO2 It is characterized by the presence of a chloro group, an oxane ring, and a hexynol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexynol Chain: The initial step involves the formation of the hexynol chain through a series of reactions, such as alkylation and reduction.
Introduction of the Oxane Ring: The oxane ring is introduced through a cyclization reaction, which may involve the use of a suitable catalyst and specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The chloro group and oxane ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol: Similar structure with a bromo group instead of a chloro group.
1-Chloro-6-[(tetrahydro-2H-pyran-2-yl)oxy]hex-3-yn-2-ol: Similar structure with a tetrahydropyran ring instead of an oxane ring.
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-1-ol: Similar structure with a hydroxyl group at a different position.
Uniqueness
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol is unique due to its specific combination of functional groups and structural features. The presence of the chloro group, oxane ring, and hexynol chain imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
651325-30-3 |
|---|---|
Molekularformel |
C11H17ClO3 |
Molekulargewicht |
232.70 g/mol |
IUPAC-Name |
1-chloro-6-(oxan-2-yloxy)hex-3-yn-2-ol |
InChI |
InChI=1S/C11H17ClO3/c12-9-10(13)5-1-3-7-14-11-6-2-4-8-15-11/h10-11,13H,2-4,6-9H2 |
InChI-Schlüssel |
BPWMKKKXWLATAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCC#CC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


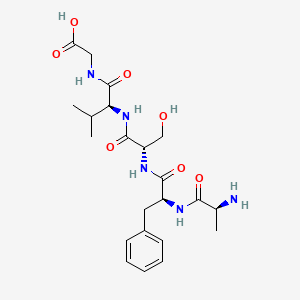
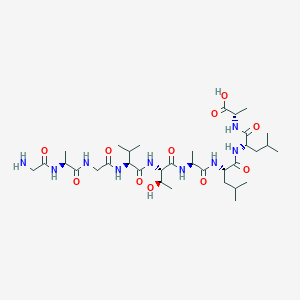
![2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12608828.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12608833.png)
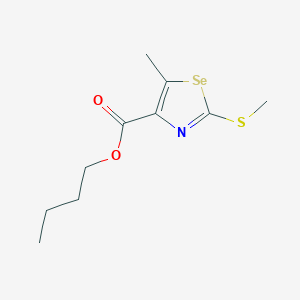
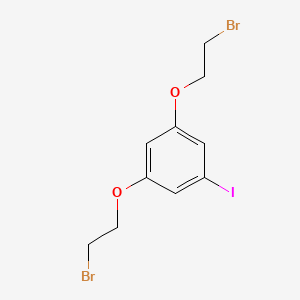
![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
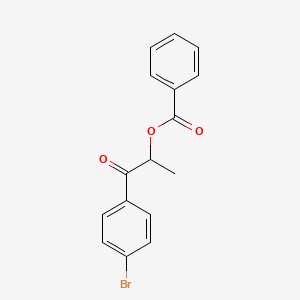
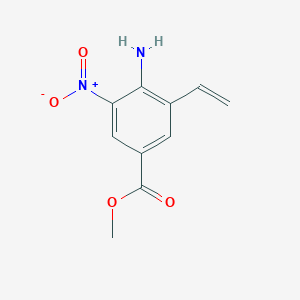
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
